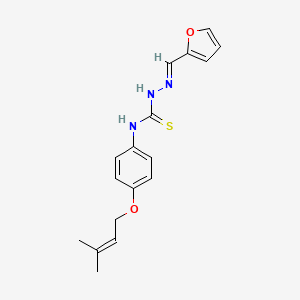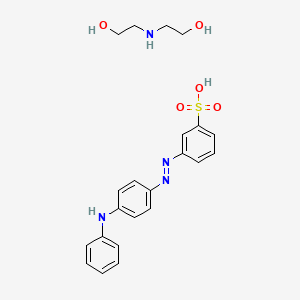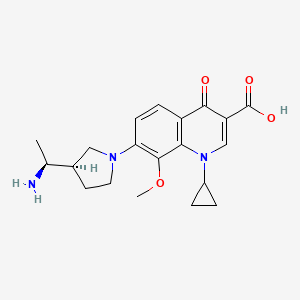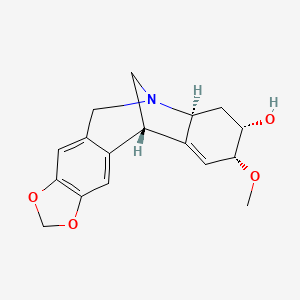
Coccinine, (+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coccinine, (+/-)-, is a chemical compound with a unique structure and properties It is known for its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Coccinine, (+/-)-, involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Detailed information on the specific synthetic routes and reaction conditions can be found in specialized chemical literature.
Industrial Production Methods: Industrial production of Coccinine, (+/-)-, requires large-scale synthesis techniques that ensure high yield and purity. These methods often involve the use of advanced equipment and technologies to optimize the reaction conditions and minimize impurities. The industrial production process is designed to be cost-effective and scalable to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions: Coccinine, (+/-)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of Coccinine, (+/-)-, include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products: The major products formed from the reactions of Coccinine, (+/-)-, depend on the specific reagents and conditions used. These products can have different chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
Coccinine, (+/-)-, has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, Coccinine, (+/-)-, is investigated for its therapeutic potential in treating various diseases. Additionally, it has applications in the industry, where it is used in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of Coccinine, (+/-)-, involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses, making Coccinine, (+/-)-, a valuable tool for studying biological systems and developing new therapies.
Comparison with Similar Compounds
Similar Compounds: Coccinine, (+/-)-, can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include other alkaloids and organic molecules with comparable functional groups.
Uniqueness: What sets Coccinine, (+/-)-, apart from similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Conclusion
Coccinine, (+/-)-, is a versatile compound with significant potential in multiple fields Its unique properties and wide range of applications make it an important subject of study in scientific research and industry
Properties
CAS No. |
139068-98-7 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m0/s1 |
InChI Key |
MKYLOMHWHWEFCT-ZQDZILKHSA-N |
Isomeric SMILES |
CO[C@@H]1C=C2[C@H](C[C@@H]1O)N3C[C@H]2C4=CC5=C(C=C4C3)OCO5 |
Canonical SMILES |
COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


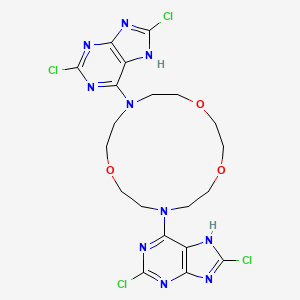
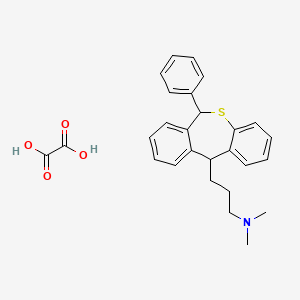
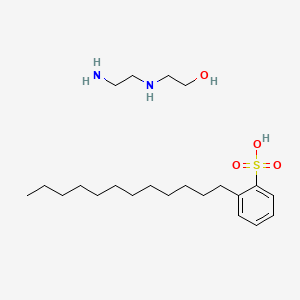
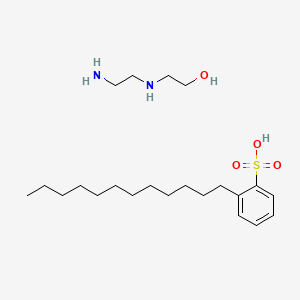
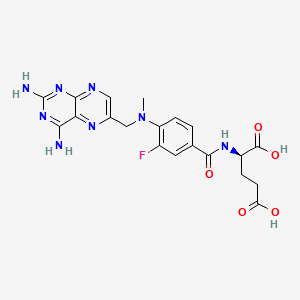

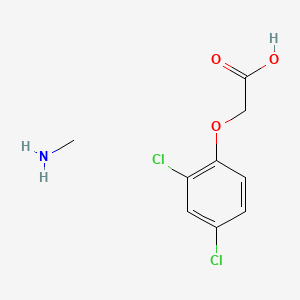
![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
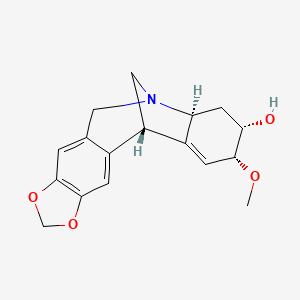
![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
